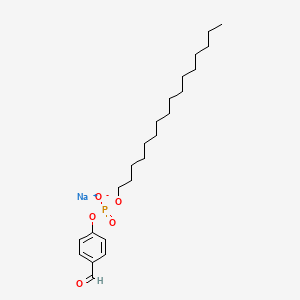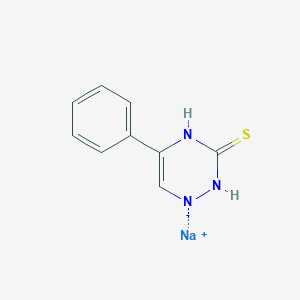![molecular formula C12H10ClN5O2 B1262374 6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)
6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound has been involved in the study of novel synthetic pathways. For instance, the selenium dioxide oxidation of certain quinoline derivatives has led to the production of dihydro-oxopyrroloquinolines, which are structurally related to the compound (Bałczewski et al., 1994).
In related research, the synthesis and evaluation of quinoline derivatives for their antibacterial activity and DNA-gyrase inhibition have been conducted. These studies have led to the development of quantitative structure-activity relationships (QSARs) for these compounds (Domagala et al., 1988).
Another aspect of research includes the exploration of polymorphic modifications of similar compounds, which have strong diuretic properties and potential use in hypertension treatment (Shishkina et al., 2018).
Biological Activity and Pharmacological Potential
Some studies have focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar quinoline structure. These compounds have been tested for cytotoxic activity against various cancer cell lines, showing potent cytotoxic properties (Deady et al., 2003).
Research into the development of efficient synthesis methods for drugs like Laquinimod, which is structurally related and used in the treatment of multiple sclerosis, has also been a significant area of study (Huang et al., 2016).
Antimicrobial Applications
The exploration of novel quinolines for potential antibacterial and antifungal applications is another area of interest. These studies involve the synthesis of new quinoline-carboxamides and their evaluation against various microbial strains (Moussaoui et al., 2019).
The synthesis and evaluation of quinoline analogs, like oxolinic acid for antibacterial activity, also contribute to understanding the potential pharmacological uses of such compounds (Glushkov et al., 2004).
Propiedades
Fórmula molecular |
C12H10ClN5O2 |
|---|---|
Peso molecular |
291.69 g/mol |
Nombre IUPAC |
9,11-diamino-10-chloro-2-methyl-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-6-carboxamide |
InChI |
InChI=1S/C12H10ClN5O2/c1-18-10-5-3(12(18)20)2-4(11(16)19)17-9(5)7(14)6(13)8(10)15/h2H,14-15H2,1H3,(H2,16,19) |
Clave InChI |
HWRGTOQGZGTNID-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=C(C3=C2C(=CC(=N3)C(=O)N)C1=O)N)Cl)N |
Sinónimos |
ammosamide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


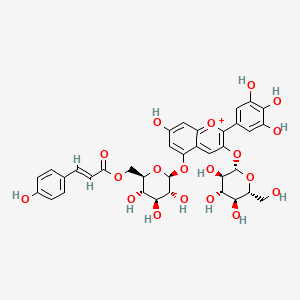
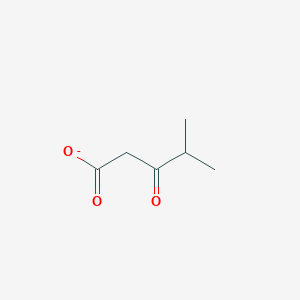

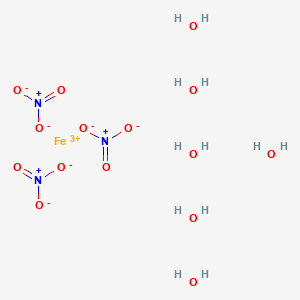
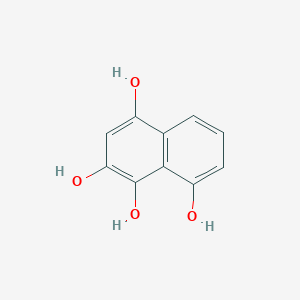
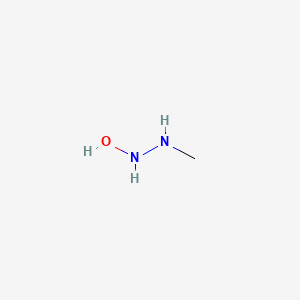
![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)
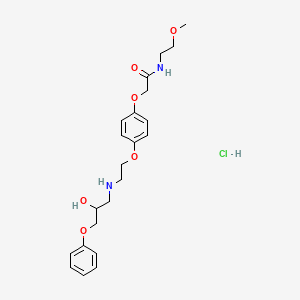
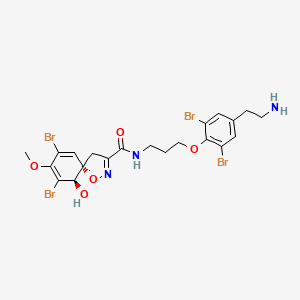
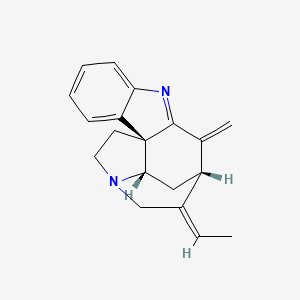
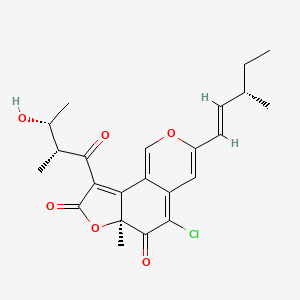
![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)
